2-(3,5-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-3,5,7-triyl triacetate
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Overview
Description
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, is characterized by the presence of multiple methoxy groups and acetate esters, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with a suitable chromene precursor under acidic conditions. The resulting intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The acetate esters can be hydrolyzed to form the corresponding hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenes.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and acetate esters play a crucial role in its binding affinity and reactivity. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenylacetic acid
- 3,5-Dimethoxybenzoic acid
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromene core and multiple acetate esters make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62008-20-2 |
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Molecular Formula |
C23H20O10 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[3,5-diacetyloxy-2-(3,5-dimethoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C23H20O10/c1-11(24)30-17-9-18(31-12(2)25)20-19(10-17)33-22(23(21(20)27)32-13(3)26)14-6-15(28-4)8-16(7-14)29-5/h6-10H,1-5H3 |
InChI Key |
BWDBKJRBYKIBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=CC(=C3)OC)OC)OC(=O)C |
Origin of Product |
United States |
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